molecular formula C15H9F3N2O3 B8807743 5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid

5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No. B8807743
M. Wt: 322.24 g/mol
InChI Key: KRDMLWXBTGQOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid is a useful research compound. Its molecular formula is C15H9F3N2O3 and its molecular weight is 322.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Cyanophenyl)-6-(2,2,2-trifluoroethoxy)nicotinic acid

Molecular Formula

C15H9F3N2O3

Molecular Weight

322.24 g/mol

IUPAC Name

5-(4-cyanophenyl)-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H9F3N2O3/c16-15(17,18)8-23-13-12(5-11(7-20-13)14(21)22)10-3-1-9(6-19)2-4-10/h1-5,7H,8H2,(H,21,22)

InChI Key

KRDMLWXBTGQOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(N=CC(=C2)C(=O)O)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 25 mL round-bottomed flask, the above prepared 5-(4-cyano-phenyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinic acid methyl ester (0.891 g, 2.65 mmol, Eq: 1.00) was combined with THF (7 mL) and water (3.5 mL) to give a light yellow biphasic system. Lithium hydroxide (127 mg, 5.3 mmol, Eq: 2) was added and the reaction mixture was stirred at 40° C. for 3 hours when TLC indicated the reaction to be complete. Work up: 10 mL H2O and 7 mL HCl 1N were added, the mixture extracted with AcOEt (2×50 mL), the organic layers were combined, washed with brine, dried over Na2SO4 and concentrated in vacuo. Trituration with heptane/EtOAc 9:1 afforded finally 794 mg of the desired title product as a white solid; MS (EI) 321.2 (M−H)−.
Name
5-(4-cyano-phenyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinic acid methyl ester
Quantity
0.891 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was synthesized in analogy to Example BQ using 5-bromo-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylic acid (CAN 1211586-75-2) and B-(4-cyanophenyl)-boronic acid, (CAN 126747-14-6) as starting materials; MS (ESI): 321.2 (M−H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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